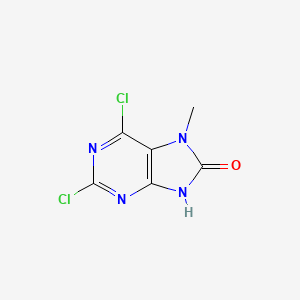

2,6-Dichloro-7-methylpurin-8-one

Description

Context within Purine (B94841) Chemical Biology and Medicinal Chemistry Research

Purine analogues, which mimic the structure of naturally occurring purines, are a cornerstone of medicinal chemistry. wikipedia.org They function as antimetabolites, interfering with the synthesis of DNA and RNA by competing with endogenous purines. taylorandfrancis.com This mechanism of action has led to the development of numerous anticancer and antiviral drugs. rsc.orgwikipedia.org The purine scaffold's versatility allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity. rsc.org Researchers continually explore new derivatives to enhance efficacy and selectivity, and to overcome challenges such as drug resistance. acs.org

Significance of the Purin-8-one Heterocyclic Scaffold in Drug Discovery

The purin-8-one heterocyclic scaffold is a key pharmacophore in the development of various therapeutic agents. For instance, derivatives of 2-amino-7,9-dihydro-8H-purin-8-one have been identified as potential inhibitors of Janus kinases (JAKs), which are crucial enzymes in the treatment of autoimmune diseases like rheumatoid arthritis. nih.gov The purine scaffold's ability to bind to the deep hydrophobic folds of disease-relevant proteins makes it a valuable starting point for the design of targeted therapies. researchgate.net Furthermore, the purine-scaffold has been a focus in the development of Hsp90 inhibitors, which are promising anticancer agents. nih.gov

Overview of Halogenated and Methylated Purine Analogues in Academic Investigations

Halogenation and methylation are common strategies in medicinal chemistry to modulate the properties of drug candidates. nih.gov Halogen atoms can improve metabolic stability and binding affinity, while methyl groups can influence steric and electronic properties. nih.govnih.gov

Halogenated purine analogues, such as cladribine (B1669150) and fludarabine, are established drugs for treating certain cancers. mdpi.com The introduction of halogen atoms, particularly at the 2-position of the purine ring, can confer resistance to deaminases, thereby increasing the intracellular activity of the compound. mdpi.com However, studies on dihalogenated purine nucleoside analogues have shown that the biological activity can be complex, with some compounds exhibiting lower than expected antiproliferative effects. mdpi.comnih.gov

Methylated purine analogues have also been extensively studied. acs.orgscilit.com The position of methylation on the purine ring can significantly impact its biological activity. For example, Fe-catalyzed cross-coupling reactions have been used to regioselectively synthesize 2-chloro-6-methylpurines from 9-substituted 2,6-dichloropurines. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven effective for creating C-C bonds at various positions on the purine ring, leading to the synthesis of a diverse range of derivatives with potential biological activities. studfile.netresearchgate.net

The subject of this article, 2,6-Dichloro-7-methylpurin-8-one, combines both halogenation and methylation, making it a valuable intermediate for the synthesis of a wide array of substituted purine derivatives for further investigation. The strategic placement of chloro and methyl groups provides handles for a variety of chemical transformations, allowing for the exploration of structure-activity relationships.

Interactive Data Table: Chemical Properties of 2,6-Dichloro-7-methylpurine (B182706)

| Property | Value |

| Molecular Formula | C6H4Cl2N4 |

| Molecular Weight | 203.03 g/mol |

| Melting Point | 195.5-196 °C |

| Boiling Point (Predicted) | 307.2±52.0 °C |

| Density (Predicted) | 1.76±0.1 g/cm3 |

| pKa (Predicted) | -2.04±0.30 |

| Storage Temperature | 2-8°C under inert gas |

This data is based on predicted values and should be considered as such. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4Cl2N4O |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

2,6-dichloro-7-methyl-9H-purin-8-one |

InChI |

InChI=1S/C6H4Cl2N4O/c1-12-2-3(7)9-5(8)10-4(2)11-6(12)13/h1H3,(H,9,10,11,13) |

InChI Key |

YDWGEWIMEWGOAF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(NC1=O)N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 7 Methylpurin 8 One and Its Derivatives

De Novo Synthesis Strategies for the Purin-8-one Core Structure

De novo synthesis refers to the creation of the purine (B94841) ring system from simpler acyclic or heterocyclic precursors. youtube.commicrobenotes.com This approach is fundamental to producing the foundational structure upon which further chemical modifications can be made.

One of the prominent methods for constructing the purin-8-one core involves a multi-step synthesis starting from pyrimidine (B1678525) derivatives. A key starting material in this process is 2,4-dichloro-5-nitropyrimidine (B15318). lookchem.comguidechem.com This compound serves as a versatile building block for the synthesis of various diaminopurines. lookchem.com

The synthesis process typically begins with the chlorination of 5-nitrouracil (B18501) using a reagent like phosphorus oxychloride to yield 2,4-dichloro-5-nitropyrimidine. google.com This intermediate is, however, susceptible to decomposition in the presence of water or at high temperatures. google.com The nitro group of 2,4-dichloro-5-nitropyrimidine can then be reduced to an amino group, forming 2,4-dichloro-5-aminopyrimidine, which is a crucial step toward forming the purine ring structure. google.com While reduction can be achieved using metals like iron or zinc, this method can lead to environmental concerns and lower yields. google.com Catalytic hydrogenation has also been explored, though the high reactivity of the starting material can lead to the formation of side-products that poison the catalyst. google.com

| Starting Material | Key Intermediate | Product |

| 5-Nitrouracil | 2,4-Dichloro-5-nitropyrimidine | 2,4-Dichloro-5-aminopyrimidine |

This table outlines the initial steps in the synthesis of a key pyrimidine precursor for purin-8-one synthesis.

The formation of the imidazole (B134444) ring fused to the pyrimidine ring is a critical step in creating the purine structure. wikipedia.orgresearchgate.net This process, known as annulation, involves the cyclization of a substituted pyrimidine to form the second five-membered ring of the purine core.

Starting from a 4,5-diaminopyrimidine (B145471) derivative, the imidazole ring can be constructed by reacting it with a one-carbon donor. For instance, reaction with formic acid can introduce the C8 carbon, leading to the formation of the purin-8-one skeleton. researchgate.net The choice of reagents and reaction conditions is crucial for controlling the regioselectivity of the cyclization and ensuring the desired isomer is formed.

An alternative de novo synthesis route utilizes diaminomaleonitrile (B72808) (DAMN) and urea (B33335) derivatives. rsc.org DAMN is a versatile precursor that can be used to construct the imidazole portion of the purine ring. acs.org Multicomponent reactions involving DAMN, urea, and other simple molecules can lead to the formation of C(8)-substituted purine derivatives in a highly efficient manner. researchgate.net This approach is particularly notable for its potential relevance to prebiotic chemistry and the origins of life, as it utilizes simple starting materials that may have been present on early Earth. acs.org

Functionalization and Derivatization of the Purine Nucleus

Once the purin-8-one core is synthesized, it can be further modified to introduce various functional groups at specific positions on the purine ring. This functionalization is key to creating a diverse range of derivatives with different chemical properties.

Selective halogenation, particularly chlorination, is a common and important modification of the purine nucleus. The introduction of chlorine atoms at specific positions can significantly alter the reactivity of the purine ring, making it a valuable intermediate for further synthetic transformations. rsc.orgosti.gov

The reaction of purine derivatives with reagents like m-chloroperbenzoic acid (MCPBA) in aprotic solvents can lead to the formation of chloro derivatives in high yields under mild conditions. osti.gov Computational studies have been used to understand the reactivity of different sites on the purine ring towards chlorination, indicating that the N9 position is often the most reactive site for initial chlorination in purine bases. rsc.org The selectivity of halogenation can be influenced by the reaction conditions and the specific halogenating agent used. youtube.com

| Reagent | Solvent | Product |

| m-Chloroperbenzoic acid (MCPBA) | Dimethylformamide (DMF) | 5-chloro or 8-chloro purine derivatives |

This table highlights a common method for the chlorination of purine derivatives.

Alkylation, the addition of an alkyl group, is another crucial functionalization reaction. Site-specific alkylation, particularly at the N7 position, is of significant interest. nih.gov Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the more thermodynamically stable and major product. acs.orgnih.gov

Achieving regioselective N7-alkylation can be challenging and often requires specific reaction conditions. researchgate.net One approach involves the use of silylated purines reacted with an alkyl halide in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl4). acs.orgnih.gov This method allows for the kinetically controlled synthesis of the N7-alkylated product. nih.gov The introduction of a methyl group at the N7 position is a particularly important modification, and studies have explored various methods to achieve this selectively. nih.govnih.govacs.org For instance, iron-catalyzed cross-coupling reactions of 2,6-dichloropurines with methylmagnesium chloride have been shown to regioselectively produce 2-chloro-6-methylpurines. nih.gov

| Reaction Type | Catalyst | Outcome |

| Silylation-alkylation | SnCl4 | Kinetically controlled N7-alkylation |

| Cross-coupling | Iron (Fe) | Regioselective C6-methylation |

This table summarizes two different approaches to achieve site-specific alkylation on the purine ring.

Nucleophilic Substitution Reactions at C2, C6, and C8 Positions

Nucleophilic substitution is a fundamental strategy for the functionalization of the 2,6-dichloro-7-methylpurin-8-one core. The reactivity of the chlorine atoms at the C2 and C6 positions, and potentially a halogen at the C8 position, allows for sequential and regioselective introduction of various nucleophiles.

In di- or trihalogenated purines, nucleophilic aromatic substitution (SNAr) reactions occur with notable chemo- and regioselectivity. researchgate.net Generally, the C6 position of the purine ring is the most reactive and is preferentially substituted over the C2 position. researchgate.netresearchgate.net This heightened reactivity at C6 is a well-documented phenomenon in purine chemistry. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid results in the selective formation of 9-benzyl-2-chloro-6-phenylpurine. researchgate.net Similarly, treating 2,6-dichloropurine (B15474) with various nitrogen bases leads to a stepwise reaction where the C6-position is animated first. researchgate.net

Achieving substitution at the less reactive C2 position often necessitates more forcing conditions, such as higher temperatures or the use of microwave irradiation, especially when the C6 position has already been functionalized. mdpi.com Theoretical and experimental studies on related heterocyclic systems like 2,4-dichloroquinazolines confirm that the position analogous to C6 in purines (C4 in quinazolines) is significantly more susceptible to nucleophilic attack than the C2 position. mdpi.com This inherent difference in reactivity allows for a controlled, stepwise synthesis of disubstituted purines.

The introduction of amino groups at the C2 and C6 positions is a common and crucial modification of the purine scaffold. Amination reactions are typically carried out by treating the dichloropurine starting material with primary or secondary amines. The regioselectivity of these reactions again favors the C6 position. researchgate.netmdpi.com

For less reactive amines, forcing conditions such as high pressure may be required to achieve complete aminolysis. researchgate.net The substitution of the chlorine at C6 by amines has been found to be acid-catalyzed, while the subsequent substitution at C2 can be facilitated by transition metal catalysis. researchgate.net In the synthesis of 2,4-diaminoquinazolines from 2,4-dichloroquinazoline, the second amination at the C2 position often requires harsher conditions or the use of palladium-catalyzed Buchwald-Hartwig amination protocols. mdpi.comresearchgate.net Palladium catalysis has also been successfully employed in the amination of various dichloroquinolines, with the selectivity being influenced by the position of the chlorine atoms and the steric bulk of the amine and phosphine (B1218219) ligands used. researchgate.netftstjournal.comresearchgate.net

A study on 9-alkylated-2,6-diazidopurines revealed a novel C2-regioselectivity in nucleophilic aromatic substitution reactions with secondary amines, leading to the formation of 2-amino-6-azido intermediates. nih.gov This provides an alternative route to 2-substituted purine derivatives.

Table 1: Regioselectivity in Amination of Dihalo-N-heterocycles

| Starting Material | Reagent | Position of Primary Substitution | Reference |

|---|---|---|---|

| 2,6-Dichloropurine | Amines | C6 | researchgate.net |

| 2,4-Dichloroquinazoline | Amines | C4 | mdpi.com |

| 2,6-Dichloroquinoline | Adamantane-containing amines | Low selectivity | researchgate.net |

Thiolation provides another avenue for functionalizing the purine core, which can then be further elaborated. Purinethiones can be converted into propynylthio derivatives. These derivatives are valuable intermediates that can undergo subsequent transformations, such as the Mannich reaction, to introduce aminobutynylthio groups. This multi-step process allows for the attachment of diverse side chains containing a triple bond and an amino functionality, significantly expanding the chemical space of accessible purine derivatives.

The chlorine atoms of this compound can also be displaced by alkoxide nucleophiles. These SNAr reactions with alkoxides, such as methoxide (B1231860) or ethoxide, provide a straightforward method for synthesizing 2,6-dialkoxypurine derivatives. This type of exchange reaction is a conventional method for introducing oxygen-based substituents onto the purine ring.

Cross-Coupling Methodologies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the introduction of aryl, alkenyl, and alkyl groups onto the purine skeleton. libretexts.org These reactions offer a versatile and efficient means of synthesizing a wide range of C-substituted purine derivatives.

The Suzuki-Miyaura and Stille reactions are the most extensively used palladium-catalyzed cross-coupling methods for the functionalization of halopurines. researchgate.netnih.gov

The Suzuki-Miyaura reaction involves the coupling of a halopurine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. scirp.orgrsc.org This reaction is highly valued for its mild conditions, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups. researchgate.net The reaction demonstrates excellent regioselectivity, with the C6 position being more reactive than the C2 position in 2,6-dihalopurines. researchgate.net For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid exclusively yields the 6-phenyl derivative. researchgate.net To achieve coupling at the C2 position, a more reactive halogen, such as iodine, is often required at that position. researchgate.net

The Stille reaction utilizes an organotin reagent as the coupling partner for the halopurine. nih.gov While effective, the toxicity and environmental concerns associated with organotin compounds can be a drawback. scirp.org Similar to the Suzuki reaction, the Stille coupling is catalyzed by a palladium complex and allows for the formation of C-C bonds with various carbon-based fragments. nih.gov

The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success of these cross-coupling reactions. researchgate.net Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting cross-coupling at traditionally less reactive positions in other dihalogenated N-heteroarenes. nsf.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dihalopurines

| Dihalopurine | Coupling Partner | Reaction Type | Product | Catalyst System | Reference |

|---|---|---|---|---|---|

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Suzuki-Miyaura | 9-Benzyl-2-chloro-6-phenylpurine | Pd(PPh₃)₄, Na₂CO₃ | researchgate.net |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Suzuki-Miyaura | 9-Benzyl-6-chloro-2-phenylpurine | Pd(PPh₃)₄, Na₂CO₃ | researchgate.net |

| 9-Substituted 2,6-dichloropurines | Methylmagnesium chloride | Fe-catalyzed | 9-Substituted 2-chloro-6-methylpurines | Iron catalyst | nih.gov |

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to traditional palladium-catalyzed methods for the synthesis of substituted purines. These reactions are particularly useful for creating carbon-carbon bonds at various positions on the purine ring.

Research has demonstrated the utility of iron catalysts in the synthesis of 6-substituted purine derivatives. For instance, the coupling of aryl or alkyl Grignard reagents with halogenated purine nucleosides in the presence of iron(III) acetylacetonate (B107027) (Fe(acac)₃) and copper(I) iodide (CuI) provides an efficient route to 6-substituted 7-deazapurines and their corresponding nucleosides in moderate to good yields. mdpi.comrsc.org This method is proposed as a favorable alternative to palladium-catalyzed reactions, especially for the synthesis of modified nucleosides intended for biological evaluation. mdpi.com

A study on the iron-catalyzed cross-coupling of 9-substituted or protected 2,6-dichloropurines with methylmagnesium chloride showed that the reaction with one equivalent of the Grignard reagent regioselectively yields 2-chloro-6-methylpurines in good yields. mdpi.com Increasing the equivalents of methylmagnesium chloride or employing palladium catalysis with trimethylaluminum (B3029685) can lead to the formation of 2,6-dimethylpurines. mdpi.com The mechanism of these iron-catalyzed reactions is thought to proceed through a radical pathway, involving the formation of an Fe(I) species, radical addition to Fe(II), and subsequent reductive elimination from an Fe(III) intermediate to yield the cross-coupled product. researchgate.net

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions on Dichloropurines

| Starting Material | Reagent | Catalyst System | Product | Yield (%) | Reference |

| 9-Substituted 2,6-dichloropurine | 1 equiv. MeMgCl | Fe(acac)₃ | 2-Chloro-6-methylpurine derivative | Good | mdpi.com |

| 9-Substituted 2,6-dichloropurine | 3 equiv. MeMgCl | Fe(acac)₃ | 2,6-Dimethylpurine derivative | - | mdpi.com |

| Halogenated purine nucleoside | Aryl/Alkyl Grignard | Fe(acac)₃/CuI | 6-Substituted 7-deazapurine nucleoside | Medium to Good | mdpi.com |

Regioselective Coupling Strategies for Dichloropurines

The presence of two distinct chlorine atoms at the C2 and C6 positions of the purine ring in 2,6-dichloropurine presents a challenge for regioselective functionalization. The differential reactivity of these positions allows for controlled, stepwise substitution.

Generally, the C6 position of 2,6-dichloropurine is more susceptible to nucleophilic substitution than the C2 position. This inherent reactivity allows for selective modification at the C6 position. For instance, reaction with one equivalent of a nucleophile will predominantly lead to substitution at C6, leaving the C2-chloro group intact for subsequent functionalization.

In the context of cross-coupling reactions, similar regioselectivity is observed. For example, palladium-catalyzed Suzuki-Miyaura coupling of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid results in the formation of 9-benzyl-2-chloro-6-phenylpurine. This selectivity highlights the greater reactivity of the C6-chloro substituent in this type of transformation.

Benzylation and other N-Substitution Patterns (e.g., N9-Benzylation)

The alkylation of the purine ring, particularly at the N7 and N9 positions, is a crucial step in the synthesis of many biologically active purine derivatives. The regioselectivity of this reaction is often influenced by the nature of the alkylating agent, the base used, and the solvent.

While the alkylation of purines can often lead to a mixture of N7 and N9 isomers, specific conditions can favor the formation of one over the other. For instance, the alkylation of 6-chloropurine (B14466) with various alkyl halides in dimethyl sulfoxide (B87167) (DMSO) has been shown to produce a mixture of N7- and N9-alkylated products, with the N9-isomer typically being the major product. nih.gov

In the case of 2,6-dichloropurine, N-alkylation can also yield a mixture of isomers. For example, the reaction of 2,6-dichloropurine with 2-iodopropane (B156323) in the presence of potassium carbonate in DMSO results in both N7- and N9-isopropyl derivatives, which can be separated by column chromatography. nih.gov

The regioselectivity of N-benzylation of chloropurines can be influenced by the substitution pattern on the purine ring itself. Studies on 8-substituted chloropurines have shown that N-benzylation of 2-chloro-8-phenylpurines tends to occur on the imidazole ring (N7 or N9), whereas for 6-chloro-8-fluorophenylpurine, alkylation occurs on the pyrimidine ring (N1 or N3). researchgate.net

Table 2: Regioselectivity in N-Alkylation of Dichloropurines

| Purine Derivative | Alkylating Agent | Base/Solvent | Major Product | Minor Product | Reference |

| 2,6-Dichloropurine | 2-Iodopropane | K₂CO₃/DMSO | N9-isopropyl-2,6-dichloropurine | N7-isopropyl-2,6-dichloropurine | nih.gov |

| 6-Chloropurine | Alkyl Halide | - / DMSO | N9-Alkyl-6-chloropurine | N7-Alkyl-6-chloropurine | nih.gov |

Catalytic Approaches in Purine Synthesis and Modification

Catalysis plays a pivotal role in the efficient and selective synthesis and modification of purine structures. Both acid and transition metal catalysis are employed to facilitate key transformations.

Acid-Catalyzed Reactions

Acid catalysis is frequently utilized in the construction of the purine ring system itself, particularly in cyclization reactions. For example, the synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine can be achieved by reacting 4,5-diamino-2,6-dichloropyrimidine with triethyl[¹⁴C]orthoformate in the presence of methanesulfonic acid as a catalyst. researchgate.net This acid-catalyzed cyclization efficiently forms the imidazole portion of the purine ring.

Furthermore, acid-catalyzed cyclization of a delta-hydroxy acid can lead to the formation of a delta-lactone, a reaction principle that can be conceptually applied to the formation of cyclic structures within purine chemistry, although direct examples for this compound are not explicitly detailed in the provided context. youtube.comyoutube.com

Transition Metal-Catalyzed Processes

Transition metal catalysis is a powerful tool for the functionalization of the purine core, enabling reactions that are otherwise difficult to achieve. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the introduction of aryl and alkenyl substituents onto the purine ring. mdpi.com

More advanced transition metal-catalyzed C-H bond activation strategies are also being explored for the direct functionalization of purines. nih.govacs.org These methods offer a more atom-economical approach by avoiding the pre-functionalization of the purine ring with a halide. For instance, nickel-catalyzed ortho-alkylation of 6-anilinopurines has been reported, representing a significant advance in the direct C-H functionalization of purine derivatives. nih.govacs.org

Library Synthesis and Combinatorial Approaches

The development of purine-based compound libraries is a key strategy in drug discovery for the identification of new lead compounds. Combinatorial chemistry and parallel synthesis approaches allow for the rapid generation of a large number of diverse purine analogs. researchgate.net

The synthesis of libraries of 2,6,9-trisubstituted purines has been successfully employed to identify potent inhibitors of cyclin-dependent kinases (CDKs). These libraries are often built upon a common purine scaffold, such as 2,6-dichloropurine, which allows for the systematic introduction of various substituents at the C2, C6, and N9 positions.

A general strategy for constructing a library of fully substituted purines involves the key cyclization of a 4,5-diaminopyrimidine with a carboxylic acid or its derivative to form a 2,8,9-trisubstituted 6-chloropurine core. Further diversification of this core can be achieved through subsequent reactions, such as nucleophilic aromatic substitution at the C6 position. This approach has been used to prepare a 135-membered library of tetra-substituted purines.

The synthesis of libraries of 2,6-substituted purines with acyclic unsaturated linkers at the N9 position has also been reported. These compounds have been evaluated for their cytotoxic activity against various human tumor cell lines, demonstrating the utility of library synthesis in identifying compounds with potential therapeutic applications.

Solid-Phase Synthesis Methodologies (e.g., SPOT-synthesis)

Solid-phase synthesis offers a streamlined approach for the production of purine derivatives, allowing for the efficient removal of excess reagents and byproducts through simple washing and filtration steps. nii.ac.jp This methodology is particularly advantageous for creating libraries of compounds for screening purposes.

While specific examples detailing the solid-phase synthesis of this compound are not prevalent in the provided research, the principles of solid-phase peptide synthesis (SPPS) can be conceptually applied. nii.ac.jpscispace.comresearchgate.net In a typical SPPS process, the initial amino acid is anchored to a solid support (resin), and subsequent amino acids are sequentially added. scispace.com This process involves repeated cycles of coupling and deprotection. nii.ac.jp Various resins, such as polystyrene (PS) and polyethylene (B3416737) glycol (PEG), are commercially available and selected based on their swelling properties in different solvents. scispace.com

The SPOT-synthesis technique, a method for parallel synthesis of peptides on a cellulose (B213188) membrane, exemplifies a solid-phase approach that could be adapted for the synthesis of purine derivatives. This technique allows for the generation of a large number of compounds in a spatially addressable format, facilitating high-throughput screening.

Design and Preparation of Multi-substituted Purine Analogues

The chemical structure of 2,6-dichloro-7-methylpurine (B182706) consists of a purine ring with two chlorine atoms at positions 2 and 6, and a methyl group at position 7. ontosight.ai This core structure serves as a versatile scaffold for the design and preparation of a wide array of multi-substituted purine analogues through various synthetic transformations.

A primary method for introducing diversity is through nucleophilic substitution reactions. The chlorine atoms at the C2 and C6 positions are good leaving groups, with the C6 position being generally more reactive than the C2 position. arkat-usa.org This differential reactivity allows for sequential and selective substitution reactions to introduce different functional groups. For instance, starting with 2,6-dichloropurine, a nucleophilic substitution can be selectively performed at the 6-position, followed by a second substitution at the 2-position to yield 2,6-diamino-substituted purines. arkat-usa.org

Alkylation is another key strategy for modifying the purine core. Direct alkylation of 8-H purines can be achieved using various alkylating agents in the presence of a catalyst, providing a route to C8-alkyl-substituted purine analogues. rhhz.net The synthesis of C8-substituted purines has also been accomplished through multi-component reactions from prebiotic compounds, which can then undergo annulation protocols to form various purine derivatives. nih.gov

Furthermore, the synthesis of N7-substituted purines, which can be minor products in direct alkylation of purine bases, can be achieved with greater selectivity through specific synthetic methods. nih.govnih.gov For example, 2,6-dichloro-7-isopropyl-7H-purine was synthesized from 2,6-dichloro-9H-purine using 2-iodopropane in the presence of potassium carbonate. nih.gov

The following table summarizes some of the synthetic approaches for creating multi-substituted purine analogues:

| Starting Material | Reagents and Conditions | Product Type |

| 2,6-Dichloropurine | 1. Nucleophile 1; 2. Nucleophile 2 | 2,6-Disubstituted purines |

| 9-Benzyl-6-methoxyl-9H-purine | Tetrahydrofuran, CoCl2·6H2O, O2 | C8-Alkylated purine |

| 2,6-Dichloro-9H-purine | 2-Iodopropane, K2CO3, DMSO | N7-Isopropyl-2,6-dichloropurine |

| 6-Chloro-2-methylthiopurine | BSA, SnCl4, tert-butyl bromide, ACN | 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine |

The development of these synthetic methodologies is crucial for expanding the chemical space of purine analogues and for the systematic exploration of their structure-activity relationships.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed biological activity for the chemical compound this compound, including its effects on nucleic acid pathways and cellular responses, remains largely uncharacterized in publicly available research.

Extensive investigations to gather data for a structured analysis of this compound have concluded that there is a significant lack of published studies detailing its specific molecular and cellular effects. The intended article, which was to be structured around the compound's antimetabolic properties, interference with nucleic acid synthesis, and its influence on cellular mechanisms such as cell cycle arrest and apoptosis, could not be compiled due to the absence of foundational research data.

Searches for the compound, including by its chemical name and CAS number (54557-81-8), did not yield any specific studies that would fulfill the detailed requirements of the proposed article outline. The scientific community has yet to publish in-depth research on the following aspects of this compound:

Antimetabolic Effects and Nucleic Acid Pathway Interference: No specific data was found regarding its impact on DNA synthesis and replication, its potential disruption of RNA synthesis and function, or its ability to inhibit nucleotide synthesis and metabolism.

Cellular Responses and Pharmacological Modulations: There is no available information on its capacity to induce cell cycle arrest in malignant cell lines or the specific mechanisms by which it might trigger apoptosis.

While general information on related purine analogs and the broader chemical class exists, the strict focus on this compound as per the instructions could not be maintained due to the dearth of specific research. The compound is listed in several chemical supplier catalogs, suggesting its availability for research purposes, but it appears that comprehensive biological evaluations have not been published or are not publicly accessible.

This gap in the scientific record indicates that the biological activities and potential therapeutic applications of this compound are areas ripe for future investigation. Until such studies are conducted and their findings disseminated, a detailed and scientifically accurate article on its specific molecular mechanisms cannot be produced.

Biological Activities and Elucidation of Molecular Mechanisms

Cellular Responses and Pharmacological Modulations

Antiproliferative Activities against Cancer Cell Lines

While specific antiproliferative data for 2,6-Dichloro-7-methylpurin-8-one against a wide range of cancer cell lines is not extensively detailed in the provided search results, the broader class of purine (B94841) derivatives has demonstrated significant cytotoxic effects. For instance, various marine natural product extracts have shown dose-dependent growth inhibition against liver cancer (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov One study on coumarin-triazole hybrids reported IC50 values between 2.66 and 10.08 μM against the MCF7 breast cancer cell line. nih.govresearchgate.net The precursor, 2,6-dichloropurine (B15474), is a known component in the synthesis of compounds tested for cytotoxicity. nih.gov The 2,6-dichloro-7-methylpurine (B182706) variant is recognized as a key intermediate in the preparation of novel mTOR inhibitors, which are known for their antiproliferative effects. chemicalbook.com

Antiproliferative Activity of Related Compound Classes

| Cell Line | Compound Class | IC50 Values (µM) |

|---|---|---|

| MCF7 | Coumarin-triazole hybrids | 2.66 - 10.08 |

| HepG2 | Marine Extracts (AdE) | 6.51 µg/mL |

| HCT-116 | Marine Extracts (AdE) | 5.33 µg/mL |

| MCF-7 | Marine Extracts (AdE) | 6.87 µg/mL |

Note: This table displays data for related compound classes to provide context for the potential antiproliferative activity of purine derivatives. AdE refers to Aplysia dactylomela extract.

Enzyme Target Interactions and Inhibition Profiles

The mechanism of action for many purine analogs involves direct interaction with and inhibition of enzymes crucial for cell growth and survival.

Inhibition of Kinase Activity (e.g., CDK inhibitors, p38 kinase, mTOR)

The compound 2,6-Dichloro-7-methylpurine is a known precursor in the synthesis of novel mammalian target of rapamycin (B549165) (mTOR) inhibitors. chemicalbook.com The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. nih.gov The PI3K/AKT/mTOR signaling axis is a critical pathway that, when dysregulated, can lead to cancer. nih.gov While the direct inhibitory activity of this compound on cyclin-dependent kinases (CDKs) and p38 kinase is not specified in the search results, the interplay between CDK inhibitors and the mTOR pathway is well-documented. nih.gov For example, the CDK inhibitors purvalanol and roscovitine (B1683857) can induce apoptosis and autophagy through the PI3K/AKT/mTOR pathway in prostate cancer cells. nih.gov Furthermore, inhibition of p38 MAPK has been shown to induce mTORC1-independent autophagy in certain T cells. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleotides and certain amino acids, making it a critical target for antimicrobial and anticancer agents. mdpi.comnih.govwikipedia.orgresearchgate.net DHFR inhibitors block the production of tetrahydrofolate, leading to a depletion of the building blocks required for DNA synthesis and cell proliferation. mdpi.comnih.govresearchgate.net Although an important therapeutic target, there is no information within the provided search results to indicate that this compound acts as a DHFR inhibitor.

Interaction with Other Enzymes Involved in Disease Pathways

The versatility of the purine scaffold allows for its interaction with a variety of enzymes. While specific interactions for this compound are not detailed, purine derivatives are widely studied for their broad biological activities. nih.gov The provided information does not specify other direct enzyme targets for this compound beyond its role as a precursor for mTOR inhibitors.

Protein Binding and Molecular Transport Studies

The interaction of small molecules with plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Serum albumins, being the most abundant proteins in the blood, play a crucial role in the transport and disposition of many compounds.

The binding of a chemical compound to serum albumins, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), is a key area of investigation in drug discovery. researchgate.net While specific binding studies on this compound are not extensively detailed in available literature, the principles of such interactions are well-established for other molecules. These studies are vital because the extent of binding influences the compound's free concentration in plasma, which in turn governs its biological activity. researchgate.net

The primary technique used to study these interactions is fluorescence spectroscopy. ijmspr.inyoutube.com Serum albumins contain fluorescent amino acid residues, primarily tryptophan, which emit light upon excitation. researchgate.net When a ligand like a purine derivative binds to the albumin, it can "quench" or decrease the intensity of this fluorescence. The degree of quenching provides information about the binding mechanism, binding constants (affinity), and the number of binding sites on the protein. youtube.comoup.com This interaction is often a static process, where a non-fluorescent complex is formed between the albumin and the ligand. researchgate.net

The binding to serum albumin acts as a reversible depot for a compound, significantly affecting its distribution and bioavailability. researchgate.net A strongly bound compound will have a lower concentration of free, unbound molecules available to diffuse from the bloodstream into target tissues to exert a biological effect. This can prolong the compound's half-life in the body but may also reduce its immediate potency.

Antiviral and Antimicrobial Research Directions

The structural core of purines is fundamental to life, making purine derivatives a rich source for developing agents that can interfere with the metabolic pathways of pathogens.

Research into purine analogs has revealed potent antiviral activities. While data specifically on this compound's effect on the Vaccinia virus is limited, studies on structurally related compounds provide a strong rationale for this line of inquiry. For instance, the N-7 substituted acyclic nucleoside analog S2242, or 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine, has demonstrated potent and selective activity against the Vaccinia virus. researchgate.net This highlights the potential of the purine scaffold in inhibiting orthopoxvirus replication. nih.gov

The antiviral efficacy of S2242 was demonstrated by its ability to inhibit the virus-induced cytopathic effect and viral DNA synthesis in cell cultures. researchgate.net In vivo studies further confirmed its protective effects in animal models. researchgate.net

Table 1: In Vitro Antiviral Activity of S2242 against Vaccinia Virus

| Assay | 50% Effective Concentration (EC₅₀) |

|---|---|

| Inhibition of Virus-Induced Cytopathic Effect | 2.4 µg/mL |

| Inhibition of Viral DNA Synthesis | 0.2 µg/mL |

Data sourced from a study on the antiviral activity of the purine analog S2242. researchgate.net

Purine derivatives are a recognized class of compounds with significant potential as antimicrobial agents. ajrconline.orgresearchgate.net Their mechanism of action can be diverse, but a key strategy involves targeting purine-binding riboswitches. nih.gov Riboswitches are RNA structures in bacterial messenger RNA (mRNA) that regulate gene expression. researchgate.netnih.gov By binding to these riboswitches, synthetic purine analogs can disrupt essential metabolic pathways in bacteria, leading to growth inhibition. nih.gov

Furthermore, research has demonstrated the antifungal properties of purine analogs. researchgate.netnih.gov Some synthetic purine derivatives have been developed that inhibit key fungal enzymes, such as inositol (B14025) polyphosphate kinases, which are crucial for fungal virulence. nih.govacs.orguni-freiburg.de For example, the purine analogue DT-23 has shown potent inhibitory activity against these enzymes in the pathogenic fungus Cryptococcus neoformans and exhibits antifungal activity, especially when combined with other agents. nih.govacs.org The broad potential of purines as antibacterial and antifungal agents makes this a critical area of research for compounds like this compound. researchgate.net

Role in Plant Growth Regulation Research

The purine structure is the foundation for cytokinins, a class of plant hormones that are fundamental to plant growth and development. youtube.com Cytokinins, which are adenine (B156593) derivatives, are centrally involved in promoting cell division (cytokinesis), shoot initiation, and leaf senescence delay. youtube.com The first naturally occurring cytokinin to be identified was Zeatin, isolated from corn. youtube.com

Given this intrinsic link, synthetic purine derivatives are of great interest in agriculture and plant science for their potential to modulate plant growth. Research has shown that substitutions on the purine ring can lead to compounds with either cytokinin-like activity or antagonistic (inhibitory) effects. For example, the purine derivative 6-(2-hydroxy-3-methylbenzylamino)purine (designated PI-55) acts as a cytokinin antagonist by competitively inhibiting the binding of natural cytokinins to their receptors. researchgate.netnih.gov This demonstrates that synthetic purines can be designed to specifically interfere with plant hormonal signaling. nih.gov The 2,6-disubstituted purine scaffold, as seen in this compound, has been shown to possess potent biological activity in other contexts, suggesting that it could also be a valuable core structure for developing new plant growth regulators. nih.govnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Studies

Influence of Substituent Position and Nature on Biological Potency

The strategic modification of the purine (B94841) core at various positions—notably C2, C6, N7, and C8—has been a cornerstone of medicinal chemistry efforts to develop novel therapeutic agents. Each position offers a unique opportunity to modulate the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, which in turn affects its biological efficacy.

Substitutions at the C2 and C6 positions of the purine ring have a profound impact on the biological activity of its analogues. For instance, the introduction of a halogen atom, such as chlorine, at the C2 position can render the nucleoside resistant to deamination by intracellular enzymes like adenosine (B11128) deaminase (ADA). nih.gov This resistance is a key feature in the design of several antitumor drugs, including Cladribine (B1669150) and Fludarabine, as it increases their metabolic stability and therapeutic window. nih.gov

Similarly, modifications at the C6 position can also confer resistance to ADA. Studies have shown that deoxyadenosines with substituents like mercapto, benzylamino, or p-nitrobenzyl at the C6 position were resistant to ADA's catabolic action. nih.gov The nature of the C6 substituent influences the rate of enzymatic hydrolysis, with a decrease in the rate observed in the series of hydroxylamino, chlorine, bromine, iodine, methylamino, and ethylamino groups. nih.gov

The presence of a substituent at the C2 position also affects how purine nucleoside analogues are processed by essential enzymes like deoxycytidine kinase (dCK), which is required for their pharmacological activation. osti.gov Structural studies have revealed that the enzyme's active site adjusts to accommodate the hydrogen-bonding patterns and the steric bulk of substituents at the C2 position, as seen with cladribine. osti.govresearchgate.net This suggests that analogues with a substituent at the C2 position may be more effectively activated by human dCK. osti.govresearchgate.net

| Position | Substituent | Effect on Biological Activity |

| C2 | Halogen (e.g., Chlorine) | Inhibits deamination by adenosine deaminase (ADA), increasing metabolic stability. nih.gov Influences conformational adjustments in enzymes like deoxycytidine kinase (dCK) for activation. osti.gov |

| C6 | Mercapto, Benzylamino | Confers resistance to ADA. nih.gov |

| C6 | Chiral Amino Acid Amides | Can result in compounds with significant antiproliferative activity. nih.gov |

| C6 | Hydroxylamino, Halogens, Alkylamino | Modulates the rate of hydrolysis by ADA. nih.gov |

This table summarizes the observed effects of different substituents at the C2 and C6 positions of the purine ring on enzymatic and cellular activities, based on available research data.

Alkylation at the N7 position of the purine ring, including methylation, is a significant modification that alters the compound's chemical and biological properties. This modification introduces a formal positive charge on the guanine (B1146940) ring system, which renders N7-guanine adducts chemically unstable. nih.gov This instability can lead to depurination, a process where the purine base is cleaved from the deoxyribose sugar in DNA. nih.gov

The N7 position is a primary site for alkylation in DNA by various chemicals under physiological conditions. nih.gov While direct alkylation of purine derivatives often leads to a mixture of N7 and N9 isomers, with the N9 regioisomer typically being more thermodynamically stable, specific methods have been developed for the regioselective introduction of alkyl groups at the N7 position. nih.govacs.org

N7-substituted purine derivatives, though less common than their N9 counterparts, include several biologically active compounds. nih.govacs.org For example, certain N7-substituted adenines have demonstrated antiviral and anticancer activities. nih.gov The methylation at N7 disrupts the standard hydrogen-bonding patterns of the purine base, which can affect its interactions with target proteins and nucleic acids. researchgate.netresearchgate.net This alteration of molecular interactions is a key mechanism through which N7-methylation influences the biological activity of purine analogues.

Substituents at the C8 position of the purine ring can exert a stronger influence on the electronic structure of the molecule compared to those at the C2 or N positions. acs.org This makes the C8 position a critical site for modification in drug design. The chemistry at the C8-position is unique because it is susceptible to both electrophilic and nucleophilic substitution reactions. nih.gov

The nature of the C8 substituent significantly affects biological activity. Studies on 3',5'-cyclic purine analogues revealed that nonpolar substituents at the C8 position of cAMP analogues led to increased current activation in retinal rod ion channels compared to the parent cAMP. nih.gov In contrast, an amino group at the C8 position (8-amino-cAMP) resulted in greatly diminished activity. nih.gov This highlights the importance of the substituent's electronic and steric properties in modulating molecular interactions.

The rank order of activity for various C8-cAMP substituents, based on their half-maximal activation concentration (K0.5), further illustrates this point. nih.gov This differential activity underscores how modifications at the C8 position can fine-tune the biological profile of purine analogues, enhancing or reducing their potency depending on the nature of the substituent. nih.gov

| Substituent at C8 of cAMP | Relative Activity |

| 8-azido- | Highest |

| 8-methylamino- | High |

| 8-benzylamino- | Moderate |

| (unsubstituted) | Baseline |

| 8-bromo- | Lower |

| 8-hydroxy- | Low |

| 8-amino- | Very Low |

This table displays the rank order of activity for different C8-substituted cAMP analogues based on their K0.5 values in activating retinal rod ion channels, demonstrating the significant impact of the C8 substituent. nih.gov

Chirality and stereochemistry are critical factors in the biological activity of purine analogues. nih.gov The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its ability to bind to a target receptor or enzyme active site.

Studies involving the synthesis of N-(purin-6-yl)dipeptides as potential antimycobacterial agents have highlighted the importance of stereochemistry. It was found that the coupling process of N-(purin-6-yl)-(S)-amino acids could be accompanied by racemization of the chiral center, leading to mixtures of diastereomers. nih.gov Interestingly, an individual (S,S)-diastereomer exhibited the same antimycobacterial activity as a mixture of (S,S)- and (R,S)-diastereomers, suggesting that in this specific case, one diastereomer was primarily responsible for the activity. nih.gov However, the configuration of the chiral center of the starting amino acid did not affect the final diastereomeric composition, implying the formation of a chirally labile intermediate. nih.gov These findings underscore the necessity of controlling stereochemistry during synthesis to obtain compounds with optimal and reproducible biological activity.

Molecular Determinants of Target Selectivity and Specificity

Achieving target selectivity is a major goal in drug design to maximize therapeutic efficacy while minimizing off-target effects. For purine analogues, selectivity is determined by subtle molecular interactions between the ligand and its biological target.

The molecular determinants of specificity have been investigated for synthetic nucleoside analogues in the context of concentrative nucleoside transporters (CNTs). nih.gov For example, significant species differences exist between human and rat CNT2 (hCNT2 and rCNT2) in their ability to transport the purine analogue drug cladribine. nih.gov By creating chimeric proteins of hCNT2 and rCNT2, researchers determined that the C-terminal half of the transporter contained the determinants for cladribine selectivity. nih.gov Further investigation pinpointed a single amino acid residue (S354A in hCNT2) that significantly contributes to this selectivity. nih.gov The study concluded that an increased capacity for hydrogen bonding in critical amino acids within the transporter's C-terminus enhances its selectivity for cladribine. nih.gov This example illustrates how specific residues in a target protein's binding pocket are crucial molecular determinants of selectivity for purine analogues. However, achieving high specificity remains a challenge, as many epigenetic drugs, for instance, lack selectivity, leading to unintended effects. mdpi.com

Rational Design Strategies for Enhanced Efficacy

Rational drug design utilizes knowledge of a biological target's structure and the mechanism of ligand-target interaction to develop more effective and specific therapeutic agents. nih.gov For purine analogues, several rational design strategies are employed to enhance their efficacy.

One common approach is the use of bioisosterism and scaffold hopping. nih.gov This involves replacing parts of a known active molecule (the "hit" compound) with other chemical groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. This strategy was successfully used to develop a highly potent CDK9 inhibitor from an initial hit compound, resulting in a nearly 1500-fold increase in inhibitory activity. nih.gov

Another strategy focuses on mimicking pivotal secondary structures of proteins, such as α-helices or β-strands, which are often critical for protein-protein interactions (PPIs). rsc.org By designing small molecules that are inspired by these structural motifs, it is possible to create potent modulators of PPIs. Purine scaffolds are often used as a starting point for the synthesis of chemotherapeutics due to their inherent ability to interact with numerous signaling pathways. researchgate.net Structure-activity relationship (SAR) studies are central to these efforts, guiding the modification of the purine moiety to improve inhibitory function against specific targets. researchgate.net These rational design approaches, grounded in a deep understanding of SAR, are essential for developing the next generation of purine-based therapeutics. nih.gov

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular framework and the nature of the chemical bonds within 2,6-dichloro-7-methylpurin-8-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. uobasrah.edu.iqresearchgate.net

¹H NMR: In the proton NMR spectrum of this compound, the methyl group (CH₃) attached to the nitrogen atom at position 7 typically exhibits a singlet in the range of 3.5-4.0 ppm. The exact chemical shift can be influenced by the solvent and the presence of other functional groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule. The methyl carbon (N-CH₃) would appear at the higher field end of the spectrum. The carbon atoms of the purine (B94841) ring system will have characteristic chemical shifts, with those bonded to chlorine atoms (C2 and C6) appearing at a lower field due to the deshielding effect of the electronegative chlorine atoms. The carbonyl carbon (C8) will be observed at the lowest field, typically in the range of 150-180 ppm.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.5-4.0 (singlet) | ~30-40 |

| C2 | - | ~150-160 |

| C6 | - | ~150-160 |

| C8 | - | ~150-180 |

| Purine Ring Carbons | - | ~110-160 |

Note: The exact chemical shifts are predictive and can vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm the molecular formula C₆H₃Cl₂N₄O. The expected exact mass would be approximately 219.9766 g/mol . Fast Atom Bombardment (FAB) is a soft ionization technique often used in mass spectrometry for polar and thermally labile molecules.

A study reported the high-resolution MS/MS spectrum of a related compound, showing the utility of this technique in identifying molecular structures and fragmentation patterns. researchgate.net

| Technique | Information Obtained | Expected Value for C₆H₃Cl₂N₄O |

| HRMS | Exact Mass | ~219.9766 |

| MS-FAB | Molecular Ion Peak | [M+H]⁺ at m/z ~221 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. oatext.com For this compound, the IR spectrum would show characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration at position 8 is expected in the region of 1650-1750 cm⁻¹. The C-Cl stretching vibrations would likely appear in the fingerprint region, typically below 800 cm⁻¹. The C-N and C=N stretching vibrations of the purine ring would also be present.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (at C8) | Stretching | 1650-1750 |

| C-Cl | Stretching | < 800 |

| C-N | Stretching | 1250-1350 |

| C=N | Stretching | 1550-1650 |

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for studying the electronic environment of quadrupolar nuclei, such as ³⁵Cl and ³⁷Cl. This method can provide valuable information about the character of the C-Cl bonds in this compound. researchgate.net The resonance frequency is directly related to the electric field gradient at the nucleus, which is influenced by the nature of the chemical bonding and the local molecular structure. rsc.org

Studies on similar chlorinated purine derivatives have demonstrated that NQR can differentiate between chlorine atoms at different positions on the purine ring, reflecting differences in their electronic environments and reactivity. researchgate.net This technique is particularly useful for characterizing halogen bonds and other non-covalent interactions involving the chlorine atoms. rsc.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. libretexts.org It is widely employed to monitor the progress of chemical reactions and to assess the purity of the final product. For this compound, a suitable mobile phase (a mixture of solvents) would be chosen to achieve good separation of the product from starting materials and byproducts on a TLC plate coated with a stationary phase like silica (B1680970) gel. The spots can be visualized under UV light. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions. libretexts.org

| Parameter | Description |

| Stationary Phase | Typically silica gel |

| Mobile Phase | A mixture of organic solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol) |

| Visualization | UV light (254 nm) |

| Rf Value | Dependent on the specific mobile phase used |

Column Chromatography for Product Purification

Column chromatography is a fundamental technique for the separation and purification of this compound from reaction mixtures. The synthesis of related 8-oxopurine derivatives often involves the hydrolysis of di-halogenated purines. mdpi.com For instance, the synthesis of N-9 alkylated 8-oxoguanines can be achieved through the hydrolysis of 2,6-dihalopurines. mdpi.com A similar strategy could be envisioned for this compound.

In a typical procedure analogous to the purification of similar purine derivatives, such as 2,6-dichloro-7-isopropyl-7H-purine, the crude product is subjected to column chromatography. nih.gov A silica gel stationary phase is commonly employed. The mobile phase, or eluent, is carefully selected to achieve optimal separation. A common solvent system involves a mixture of petroleum ether and ethyl acetate, often in a 1:1 volume ratio. nih.gov The separation is based on the differential adsorption of the compound and impurities onto the silica gel. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

| Parameter | Description | Source |

| Stationary Phase | Silica Gel | nih.gov |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (1:1, v/v) | nih.gov |

| Typical Application | Separation of N7 and N9 isomers from the crude reaction mixture. | nih.gov |

| Product Form | Often obtained as a crystalline powder after solvent evaporation. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

An analogous HPLC method for this compound would likely employ a C18 reversed-phase column. The mobile phase would typically consist of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. nih.gov Detection is often carried out using a UV detector, as purine rings exhibit strong UV absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification of purity.

| Parameter | Typical Value/Condition | Source |

| Column | C18 reversed-phase (e.g., COSMOSIL 5C18-AR-II) | nih.gov |

| Mobile Phase | Water/Methanol or Water/Acetonitrile mixture | nih.gov |

| Detection | UV-Vis Detector (e.g., at 288 nm for a related compound) | nih.gov |

| Flow Rate | Typically around 0.9 - 1.0 mL/min | nih.gov |

| Outcome | Determination of radiochemical and chemical purity. | nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the intrinsic properties of this compound at the molecular level, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For purine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, can determine optimized geometries and electronic properties. nih.gov

Studies on similar 6-oxy purine derivatives have shown that DFT can be used to predict the most stable tautomeric forms. nih.gov For this compound, DFT calculations would likely reveal the precise bond lengths and angles, as well as the distribution of electron density. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the regions most susceptible to electrophilic and nucleophilic attack, providing clues about the compound's reactivity. nih.govnih.gov For instance, in related molecules, negative potential regions are often localized near nitrogen and oxygen atoms, indicating their role in intermolecular interactions. nih.gov

| Computational Method | Basis Set | Key Findings for Analogous Systems | Source |

| DFT (B3LYP) | 6-31G* | Determination of the most stable tautomer; prediction of bond lengths and angles. | nih.gov |

| DFT | - | Analysis of molecular electrostatic potential (MEP) to identify reactive sites. | nih.govnih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamscience.com This is particularly useful for understanding how a molecule like this compound might interact with a biological target, such as an enzyme or receptor.

In studies of similar purine-based compounds, molecular docking has been used to investigate their binding modes and affinities. nih.govmdpi.com For example, docking studies on phenylxanthine derivatives targeting hMAO-B and hA2A receptors have identified key interactions and high binding affinities. nih.gov A docking simulation of this compound would involve placing the molecule into the binding site of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. The results would highlight potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex, providing a rationale for its potential biological activity.

| Target Protein (Example) | Docking Software (Example) | Key Outputs | Source |

| hMAO-B, hA2AAR | MOE (Molecular Operating Environment) | Binding affinity (S-score), identification of key interacting residues. | nih.gov |

| Main Protease (Mpro) of COVID-19 | - | Docking score, prediction of hydrogen bonds and other interactions. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA analysis)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While a specific QSAR study for this compound is not available, the principles can be applied to a series of its derivatives.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates a model based on the steric and electrostatic fields of the molecules. Such models can predict the activity of new compounds and guide the design of more potent derivatives. For a series of 8-azaadenine (B1664206) analogues, a QSAR study successfully developed a model to predict their affinity for the A1 adenosine (B11128) receptor. nih.gov A similar approach for derivatives of this compound would involve aligning a set of structurally related compounds and calculating their steric and electrostatic fields. The resulting contour maps would indicate regions where modifications to the molecular structure could enhance or decrease biological activity.

| QSAR Method | Key Descriptors | Application to Analogous Systems | Source |

| GA-ANFIS | GATS4v, BELv7 | Predicting the affinity of 8-azaadenine derivatives for the A1 adenosine receptor. | nih.gov |

| CoMFA | Steric and Electrostatic Fields | To understand the structure-activity relationship of inhibitors for various targets. | - |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. MD simulations of 8-oxopurine derivatives, such as 8-oxoguanine in DNA, have provided detailed insights into their structural fluctuations and interactions with the surrounding environment. nih.govunamur.benih.gov

An MD simulation of this compound, either in solution or in complex with a target protein, would start with an initial structure, often obtained from docking or DFT calculations. The simulation would then calculate the forces between atoms and use these to predict their movements over a certain period. The resulting trajectory provides information on the conformational flexibility of the molecule, the stability of its complexes, and the dynamics of its interactions. For example, MD simulations can reveal how the molecule adapts its shape to fit into a binding pocket and the stability of key hydrogen bonds over time. mdpi.com

| Simulation Type | Key Insights from Analogous Systems | Source |

| Molecular Dynamics (MD) | Revealed altered hydration and ion binding patterns for 8-oxoguanine in DNA. | nih.govunamur.be |

| MD of Ligand-Protein Complex | Confirmed the stability of docked complexes and analyzed the flexibility of interacting residues. | nih.govmdpi.com |

| MD | Showed that 8-oxoguanine adopts different conformations when bound to polymerases compared to isolated DNA. | nih.gov |

Bioinformatic and Chemoinformatic Approaches in Purine Research

Bioinformatic and chemoinformatic approaches have become indispensable in the field of purine research, accelerating the discovery and development of novel purine analogues. These computational disciplines provide the tools to manage, analyze, and model large and complex datasets of chemical and biological information. By integrating data from genomics, proteomics, and chemical screening, researchers can better understand the structure-activity relationships (SAR) of purine derivatives, predict their biological targets, and identify promising lead compounds for therapeutic applications. While specific computational studies on this compound are not extensively documented in public literature, the methodologies described are broadly applicable to this and other purine analogues.

The application of these computational tools spans the entire drug discovery pipeline. researchgate.net In the early stages, chemoinformatics aids in the design of compound libraries and the virtual screening of millions of molecules to identify potential hits. researchgate.netfrontiersin.org As research progresses, bioinformatics plays a crucial role in elucidating the mechanism of action of these compounds by analyzing their effects on biological pathways and gene expression. nih.govfrontiersin.org For instance, recent studies have utilized bioinformatic validation and machine learning to explore purine metabolism-related gene signatures, highlighting the power of these methods in understanding disease pathology at a molecular level. nih.govfrontiersin.org

Analysis of Chemical and Biological Databases

The foundation of modern chemoinformatic and bioinformatic research lies in the vast repositories of chemical and biological data. osdd.netnih.gov Publicly accessible databases such as PubChem, ChEMBL, ZINC, and DrugBank are critical resources for purine research. osdd.netneovarsity.org These databases contain a wealth of information, including chemical structures, physicochemical properties, experimental and predicted bioactivity data, and links to relevant scientific literature. osdd.netbroadinstitute.org

For a given purine analogue, these databases can provide insights into its potential biological activities by comparing its structure to those of known bioactive compounds. While detailed experimental data for this compound is limited in these public repositories, the available information on structurally similar compounds, such as other halogenated purines, can offer valuable clues for further investigation. The analysis of these databases is a crucial first step in any computational drug discovery project, allowing researchers to gather and curate the necessary data for model building and hypothesis testing. nih.gov

Table 1: Representative Data Types in Major Chemical and Biological Databases for Purine Analogue Research

| Data Category | Description | Example Databases |

|---|---|---|

| Chemical Identity | IUPAC name, synonyms, CAS registry number, molecular formula, SMILES and InChI strings. | PubChem, ChEMBL, ChemSpider osdd.net |

| Physicochemical Properties | Molecular weight, logP, hydrogen bond donors/acceptors, polar surface area, 3D structure. | PubChem, ChemDB, ZINC osdd.netoup.com |

| Bioactivity Data | Results from biological assays, such as IC50, Ki, or EC50 values against various protein targets. | ChEMBL, BindingDB, PubChem BioAssay osdd.netneovarsity.org |

| Target Information | Details on the biological targets (proteins, nucleic acids) with which compounds interact. | DrugBank, Protein Data Bank (PDB) osdd.netneovarsity.org |

| Metabolic & Pathway Data | Information on metabolic pathways the compound may be involved in or affect. | KEGG, Human Metabolome Database (HMDB) osdd.netneovarsity.org |

| Literature | Links to scientific publications where the compound or related analogues are mentioned. | PubChem, ChEMBL osdd.net |

Data Mining for Novel Purine Analogue Applications

Data mining is the process of extracting novel, non-trivial, and useful knowledge from large datasets. In the context of purine research, data mining techniques are applied to the information stored in chemical and biological databases to uncover hidden patterns and relationships that can lead to the discovery of new applications for purine analogues. frontiersin.orgnih.gov This process is often iterative and can be driven by either a specific hypothesis or an exploratory, data-driven approach. wiley.com

Several data mining methodologies are employed in drug discovery. researchgate.net Virtual screening, for example, uses computational models to predict the binding of large numbers of compounds to a specific biological target. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, which can then be used to search for novel scaffolds. researchgate.net Machine learning and artificial intelligence are increasingly being used to build predictive models for a wide range of properties, from bioactivity and selectivity to metabolic stability. frontiersin.orgnih.gov A recent study successfully used a combination of bioinformatics and machine learning to identify seven purine metabolism-related genes as novel biomarker candidates for nonspecific orbital inflammation. frontiersin.org Another study demonstrated how a large library of purine-type compounds could be screened computationally to identify potent inhibitors against the katanin enzyme. These approaches allow for the rapid and cost-effective exploration of the vast chemical space of purine derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Table 2: Data Mining Techniques and Their Applications in Purine Research

| Technique | Description | Application in Purine Research |

|---|---|---|

| Virtual Screening | Computationally screening large compound libraries against a biological target. | Identifying potential purine analogue inhibitors for kinases, polymerases, or other enzymes. |

| Pharmacophore Modeling | Creating an abstract model of the essential steric and electronic features required for bioactivity. | Discovering novel purine scaffolds that fit a known binding hypothesis. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity. | Predicting the potency of new purine analogues and guiding lead optimization. |

| Machine Learning & AI | Using algorithms to learn from existing data and make predictions on new data. | Classifying purine analogues as active/inactive, predicting off-target effects, identifying gene signatures. frontiersin.orgnih.gov |

| Network Pharmacology | Analyzing the complex interactions between drugs, targets, and diseases. | Elucidating the polypharmacology of purine analogues and identifying potential drug repurposing opportunities. |

| Natural Language Processing (NLP) | Mining scientific literature and patents for relevant information. | Extracting relationships between purine analogues, genes, and diseases from text. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-Dichloro-7-methylpurin-8-one with high purity?

- Methodological Answer : The synthesis should involve alkylation of 2,6-dichloro-9H-purine using a methylating agent (e.g., methyl iodide) in a polar aprotic solvent like DMSO. Potassium carbonate is often used as a base to deprotonate the purine, favoring substitution at the N7 position. Temperature control (e.g., 288–291 K) minimizes side reactions. Post-reaction, extraction with ether and chromatographic separation (silica gel, petroleum ether/ethyl acetate) are critical to isolate the N7 isomer . Purity can be assessed via TLC (Rf = 0.5 under similar conditions) and confirmed by melting point analysis (e.g., 425–427 K for crystalline forms) .

Q. How can researchers distinguish between N7 and N9 isomers during synthesis?

- Methodological Answer : Isomeric separation requires column chromatography with optimized solvent ratios (e.g., 1:1 petroleum ether/ethyl acetate). The N7 isomer typically elutes earlier due to differences in polarity. Structural confirmation should combine H NMR (to identify methyl group environments) and X-ray crystallography, which reveals distinct spatial arrangements of substituents. For example, N7-substituted purines exhibit characteristic bond angles and torsional strains in crystal structures .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while C NMR and DEPT-135 spectra confirm substitution patterns. Infrared (IR) spectroscopy identifies functional groups, such as carbonyl stretches (~1700 cm). Purity ≥98% can be verified via HPLC using a C18 column and acetonitrile/water gradient elution. For hygroscopic samples, Karl Fischer titration ensures accurate water content measurement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model charge distribution and frontier molecular orbitals to identify reactive sites. For instance, the C8 position may exhibit higher electrophilicity due to electron-withdrawing chloro groups. Solvent effects (e.g., DMSO’s polarity) should be incorporated via continuum solvation models. Experimental validation via kinetic studies (e.g., monitoring substituent exchange rates) is essential to refine computational predictions .

Q. What strategies mitigate data discrepancies in biological activity studies of N7-substituted purines?

- Methodological Answer : Contradictions in bioactivity (e.g., varying IC values) may arise from differences in cell lines, assay protocols, or compound stability. Standardize assays using positive/negative controls (e.g., known kinase inhibitors) and replicate experiments across independent labs. Stability studies (e.g., HPLC monitoring under physiological pH/temperature) identify degradation products. Meta-analyses of published data can isolate variables like substituent effects on binding affinity .

Q. How does the methyl group at N7 influence the compound’s interaction with enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding modes with targets like adenosine receptors or kinases. The N7-methyl group may sterically hinder interactions with hydrophobic pockets or alter hydrogen-bonding networks. Comparative studies with N9-methyl analogs are critical. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide experimental binding constants (K) to validate computational insights .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?